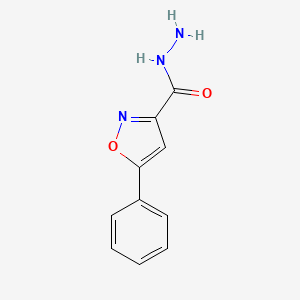

5-Phenylisoxazole-3-carbohydrazide

Beschreibung

Significance of the Isoxazole (B147169) Ring System in Medicinal Chemistry and Organic Synthesis

The isoxazole ring, a five-membered heterocycle containing adjacent nitrogen and oxygen atoms, is a privileged scaffold in medicinal chemistry and organic synthesis. rsc.orgresearchgate.net Its unique structural and electronic properties contribute to its diverse biological activities and make it a versatile building block for new molecules. bohrium.comnih.gov The presence of the isoxazole moiety can enhance a compound's pharmacological profile, including increased efficacy and reduced toxicity. nih.govnih.gov

Isoxazole derivatives have demonstrated a broad spectrum of biological activities, including antimicrobial, anticancer, anti-inflammatory, and neuroprotective effects. rsc.orgresearchgate.net This wide range of activities has made them attractive candidates in drug discovery for various diseases. rsc.orgbohrium.com In organic synthesis, the isoxazole ring serves as a valuable intermediate, with its weak nitrogen-oxygen bond facilitating ring-cleavage reactions to yield other important functional groups. nih.gov The development of novel synthetic strategies, such as transition metal-catalyzed cycloadditions and green chemistry approaches, has further expanded the accessibility and diversity of isoxazole derivatives. rsc.orgresearchgate.net

Several marketed drugs incorporate the isoxazole ring, highlighting its clinical significance. These include the anti-inflammatory drug valdecoxib, antibiotics like flucloxacillin (B1213737) and cloxacillin, the anticonvulsant zonisamide (B549257), and the antipsychotic risperidone. nih.gov

Overview of 5-Phenylisoxazole-3-carbohydrazide as a Key Compound in Chemical Research

This compound is a specific isoxazole derivative that has garnered significant attention in chemical research. chemimpex.com Its structure, featuring a phenyl group attached to the isoxazole ring and a carbohydrazide (B1668358) functional group, makes it a valuable intermediate for the synthesis of a wide array of new compounds. chemimpex.com The carbohydrazide moiety is particularly reactive and serves as a key handle for introducing further chemical diversity.

This compound is a solid at room temperature with a melting point in the range of 149-153 °C. Its chemical formula is C₁₀H₉N₃O₂ and it has a molecular weight of 203.20 g/mol .

Table 1: Physicochemical Properties of this compound

| Property | Value | Reference |

| Molecular Formula | C₁₀H₉N₃O₂ | |

| Molecular Weight | 203.20 g/mol | |

| Physical Form | Solid | |

| Melting Point | 149-153 °C |

Scope and Research Significance of Isoxazole Carbohydrazide Derivatives

Isoxazole carbohydrazide derivatives, including this compound, are a class of compounds with significant research interest due to their broad and potent biological activities. kuey.net These derivatives serve as versatile scaffolds for the development of new therapeutic agents targeting a range of diseases. researchgate.netkuey.net

Research has shown that isoxazole carbohydrazide derivatives exhibit promising activities, including:

Anticancer Activity: They have been investigated for their ability to inhibit cancer cell proliferation and survival. kuey.net

Antimicrobial Activity: These compounds have shown potential in combating various bacterial and fungal infections. kuey.net

Neuroprotective Activity: They are being explored for their potential in treating neurodegenerative disorders like Alzheimer's and Parkinson's disease. kuey.net

Anti-inflammatory Activity: Their ability to modulate inflammatory pathways makes them candidates for new anti-inflammatory drugs. kuey.net

Antiviral Activity: Some derivatives have demonstrated activity against viruses such as HIV and hepatitis C. kuey.net

Immunomodulatory Effects: They can act as either immunosuppressants or immunostimulants, offering potential therapeutic applications in a variety of conditions. nih.gov

The synthesis of these derivatives often involves the condensation of a carbohydrazide with various aldehydes or ketones, leading to a diverse library of compounds for biological screening. kuey.net The continued exploration of isoxazole carbohydrazide derivatives holds significant promise for the discovery of novel and effective therapeutic agents. researchgate.netkuey.net

Structure

2D Structure

3D Structure

Eigenschaften

IUPAC Name |

5-phenyl-1,2-oxazole-3-carbohydrazide | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C10H9N3O2/c11-12-10(14)8-6-9(15-13-8)7-4-2-1-3-5-7/h1-6H,11H2,(H,12,14) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

XBHLFCQJZLLQDJ-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=CC=C(C=C1)C2=CC(=NO2)C(=O)NN | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C10H9N3O2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID90429428 | |

| Record name | 5-phenylisoxazole-3-carbohydrazide | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID90429428 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

203.20 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

90946-22-8 | |

| Record name | 5-phenylisoxazole-3-carbohydrazide | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID90429428 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

| Record name | 5-Phenylisoxazole-3-carboxylic acid hydrazide | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/information-on-chemicals | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

Derivatization and Functionalization Strategies of 5 Phenylisoxazole 3 Carbohydrazide

Synthesis of N'-Benzylidene-5-phenylisoxazole-3-carbohydrazide Derivatives

A primary strategy for the derivatization of 5-phenylisoxazole-3-carbohydrazide involves the condensation of its terminal hydrazide group with various substituted aromatic aldehydes. This reaction typically proceeds by refluxing the carbohydrazide (B1668358) and the respective aldehyde in a suitable solvent, such as ethanol, often for several hours. nih.gov The result is the formation of a Schiff base, yielding a series of N'-Benzylidene-5-phenylisoxazole-3-carbohydrazide derivatives, also known as hydrazones. nih.govulima.edu.pe

The general synthetic pathway involves the reaction of the carbohydrazide with a substituted aldehyde. nih.gov This straightforward synthesis allows for the introduction of a wide array of functional groups onto the benzylidene fragment, enabling the systematic exploration of structure-activity relationships. The structure of the resulting hydrazone derivatives can be confirmed using spectroscopic techniques like IR, ¹H-NMR, and ESI-MS. nih.gov

Below is a table of representative N'-Benzylidene derivatives that can be synthesized from this compound and the corresponding substituted benzaldehydes.

| Derivative Name | Substituent on Benzylidene Fragment |

| N'-(4-Methylbenzylidene)-5-phenylisoxazole-3-carbohydrazide | 4-Methyl |

| N'-(4-Chlorobenzylidene)-5-phenylisoxazole-3-carbohydrazide | 4-Chloro |

| N'-(4-Methoxybenzylidene)-5-phenylisoxazole-3-carbohydrazide | 4-Methoxy |

| N'-(2-Fluorobenzylidene)-5-phenylisoxazole-3-carbohydrazide | 2-Fluoro |

| N'-(4-Bromobenzylidene)-5-phenylisoxazole-3-carbohydrazide | 4-Bromo |

Structural Modifications of the Phenyl and Isoxazole (B147169) Ring Systems

Beyond derivatization at the hydrazide moiety, the core structure of this compound can be extensively modified. These modifications typically target the phenyl ring attached at the 5-position of the isoxazole or the isoxazole ring itself.

Phenyl Ring Modifications: Substituents can be introduced onto the phenyl ring to influence the electronic properties and steric profile of the entire molecule. The synthesis of these analogs often starts with a substituted aromatic aldehyde, which is converted to its corresponding oxime. researchgate.net This oxime then undergoes cyclization to form the substituted 3-(substituted phenyl)isoxazole ring system. researchgate.net Examples of such modifications include the introduction of electron-donating groups like methoxy (B1213986) (-OCH₃) and methyl (-CH₃), or electron-withdrawing and halogen groups such as chloro (-Cl), bromo (-Br), and fluoro (-F) at various positions on the phenyl ring. researchgate.net

Isoxazole Ring System Modifications: The isoxazole ring is a key pharmacophore, and its structure can also be altered. While this compound is the focus, related isomers like 3-phenylisoxazole-5-carbohydrazide (B15248894) are also synthesized and studied. nih.gov The synthesis of the isoxazole core itself can be adapted to introduce substituents at other positions (e.g., position 4) or to create bioisosteric replacements, further diversifying the molecular architecture. researchgate.net The dihedral angle between the phenyl and isoxazole rings is a key structural parameter influenced by these substitutions, affecting molecular conformation. nih.gov

Tailoring Molecular Architecture for Enhanced Bioactivity and Selectivity

The functionalization strategies discussed are pivotal for tailoring the molecular architecture of this compound to achieve enhanced biological activity and selectivity. The isoxazole core is considered a "privileged structure" in the discovery of potent bioactive agents. researchgate.net

By systematically altering the substituents on the phenyl ring and the benzylidene moiety, researchers can fine-tune the molecule's interaction with biological targets. For instance, in a series of related phenylisoxazole hydrazone derivatives, the nature and position of substituents on the phenyl ring were shown to significantly impact their antitubercular activity. researchgate.net Derivatives with a 4'-methoxy (4'-OCH₃) or 4'-methyl (4'-CH₃) group on the phenyl ring demonstrated notable activity against resistant strains of Mycobacterium tuberculosis. researchgate.net In contrast, other substitutions resulted in moderate bioactivity against sensitive strains. researchgate.net

Computational studies, including Density Functional Theory (DFT), are often employed to complement synthetic efforts. csic.es These studies provide insights into the structural and electronic properties of the derivatives, such as the frontier molecular orbitals (HOMO-LUMO gap) and molecular electrostatic potential (MEP). ulima.edu.pecsic.es This information helps to understand the molecule's reactivity, stability, and potential intermolecular interactions, which are crucial for binding to biological targets. csic.es For example, MEP analysis can identify regions of the molecule that are susceptible to electrophilic or nucleophilic attack, guiding the design of derivatives with improved binding affinity and selectivity. ulima.edu.pe The presence of the hydrazone fragment can also introduce stabilizing effects through hyperconjugative interactions. ulima.edu.pe This synergy between synthesis and computational modeling allows for a more rational design of potent and selective therapeutic agents based on the this compound scaffold.

Biological Activities and Medicinal Chemistry Applications of 5 Phenylisoxazole 3 Carbohydrazide Derivatives

Neuroprotective and Central Nervous System (CNS) Activity

The isoxazole (B147169) nucleus, particularly when functionalized as a 5-phenylisoxazole-3-carbohydrazide derivative, has been a focal point of research into new therapies for neurological and psychiatric conditions. These compounds have shown promise as inhibitors of key enzymes implicated in the progression of neurodegenerative diseases and as agents with anticonvulsant properties.

Monoamine Oxidase (MAO) Inhibition, including MAO-A and MAO-B Selectivity

Monoamine oxidases (MAO) are enzymes responsible for the degradation of neurotransmitters such as dopamine, serotonin, and norepinephrine. Their inhibition can lead to increased levels of these neurotransmitters in the brain, which is a therapeutic strategy for depression and neurodegenerative disorders like Parkinson's disease. MAO exists in two isoforms, MAO-A and MAO-B, and selective inhibition is often desirable to minimize side effects.

Recent studies have highlighted 2,1-benzisoxazole derivatives as potent and specific inhibitors of MAO-B. nih.gov For instance, compounds 7a and 7b demonstrated significant MAO-B inhibition with IC₅₀ values of 0.017 µM and 0.098 µM, respectively. nih.gov In contrast, the most potent MAO-A inhibition was observed with compounds 3l (IC₅₀ = 5.35 µM) and 5 (IC₅₀ = 3.29 µM). nih.gov This indicates a general trend of MAO-B selectivity for this class of compounds. Interestingly, while some isoxazole-containing drugs like zonisamide (B549257) and leflunomide (B1674699) are known MAO inhibitors, this was the first report of MAO inhibition by 2,1-benzisoxazole derivatives. nih.gov

Furthermore, research on indole-based analogues has also yielded promising MAO-B inhibitors. Compounds 4b and 4e showed higher inhibitory activity against MAO-B (IC₅₀ values of 1.65 and 0.78 µM, respectively) and better selectivity indices (SI > 60 and > 120, respectively) compared to the known MAO-B inhibitor rasagiline. researchgate.net A kinetic study of compound 4e revealed a competitive mode of inhibition with an inhibition constant (Ki) of 94.52 nM for MAO-B. researchgate.net

It is worth noting that other hydrazone-containing compounds, such as phenelzine (B1198762) and benserazide, are also known MAO inhibitors, though they exhibit different selectivity profiles and mechanisms of action. nih.gov

Table 1: MAO Inhibitory Activity of Selected Isoxazole and Indole Derivatives

| Compound | Target | IC₅₀ (µM) | Selectivity | Reference |

| 7a | MAO-B | 0.017 | MAO-B specific | nih.gov |

| 7b | MAO-B | 0.098 | MAO-B specific | nih.gov |

| 3l | MAO-A | 5.35 | nih.gov | |

| 5 | MAO-A | 3.29 | nih.gov | |

| 4b | MAO-B | 1.65 | SI > 60 | researchgate.net |

| 4e | MAO-B | 0.78 | SI > 120 | researchgate.net |

Efficacy in Models of Neurodegenerative Disorders, including Parkinson's Disease

The potent and selective inhibition of MAO-B by this compound derivatives makes them attractive candidates for the treatment of Parkinson's disease. By preventing the breakdown of dopamine, these compounds can help alleviate the motor symptoms of the disease. The neuroprotective effects of this compound have been demonstrated in animal models of both Parkinson's and Alzheimer's disease. cymitquimica.com

Cholinesterase (Acetylcholinesterase and Butyrylcholinesterase) Inhibitory Activity in Alzheimer's Disease Research

Alzheimer's disease is characterized by a decline in acetylcholine (B1216132) levels in the brain. Inhibiting the enzymes that break down acetylcholine, namely acetylcholinesterase (AChE) and butyrylcholinesterase (BuChE), is a primary therapeutic approach.

A series of indole-isoxazole carbohydrazides were synthesized and evaluated for their cholinesterase inhibitory activity. nih.gov Compound 5d emerged as the most potent AChE inhibitor with an IC₅₀ value of 29.46 ± 0.31 µM and was highly selective for AChE over BuChE. nih.gov Kinetic studies indicated a competitive mode of inhibition for this compound. nih.gov Furthermore, some derivatives, such as 5b and 5k , showed inhibitory activity against BuChE with IC₅₀ values of 92.75 ± 2.29 and 71.31 ± 0.76 µM, respectively. nih.gov

In another study, novel N-(1-benzylpiperidin-4-yl)-5-arylisoxazole-3-carboxamide derivatives were investigated as multi-target agents for Alzheimer's disease. nih.gov Compound 4e from this series was identified as the most effective inhibitor of both AChE (IC₅₀ = 16.07 μM) and BuChE (IC₅₀ = 15.16 μM), exhibiting a mixed-type inhibition for both enzymes. nih.gov This compound also showed neuroprotective properties against amyloid-beta-induced toxicity in neuronal cells. nih.gov

Phenyl benzoxazole (B165842) derivatives have also been explored as AChE inhibitors with antioxidant properties. researchgate.net One such derivative, compound 34 , displayed a potent AChE inhibitory activity with an IC₅₀ of 0.363 µM and a Ki of 0.19 µM, acting through a competitive mechanism. researchgate.net

Table 2: Cholinesterase Inhibitory Activity of Selected Isoxazole Derivatives

| Compound | Target | IC₅₀ (µM) | Inhibition Type | Reference |

| 5d | AChE | 29.46 ± 0.31 | Competitive | nih.gov |

| 5b | BuChE | 92.75 ± 2.29 | - | nih.gov |

| 5k | BuChE | 71.31 ± 0.76 | - | nih.gov |

| 4e | AChE | 16.07 | Mixed | nih.gov |

| 4e | BuChE | 15.16 | Mixed | nih.gov |

| 34 | AChE | 0.363 | Competitive | researchgate.net |

Anti-Epileptic Activity Studies of Isoxazole Derivatives

The isoxazole scaffold is present in the marketed anticonvulsant drug zonisamide. benthamdirect.comresearchgate.net This has spurred further research into isoxazole derivatives for the treatment of epilepsy. Studies have shown that these compounds can be effective in both electrically and chemically induced seizure models. pharmahealthsciences.net

In one study, a series of novel benzo[d]isoxazole derivatives were synthesized and evaluated as anticonvulsants. acs.org The most potent compound, Z-6b , exhibited a high level of protection against maximal electroshock (MES)-induced seizures with an ED₅₀ value of 20.5 mg/kg. acs.org This compound was found to act by selectively blocking the NaV1.1 voltage-gated sodium channel. acs.org

Another study on 3-(benzo[d]isoxazol-3-yl)-N-substituted pyrrolidine-2,5-dione derivatives identified compounds with significant anticonvulsant activity. nih.gov Compound 8a was most active in the MES test with an ED₅₀ of 14.90 mg/kg, while compound 7d was most potent in the subcutaneous pentylenetetrazole (scPTZ) test with an ED₅₀ of 42.30 mg/kg. nih.gov

Research has also demonstrated that the anticonvulsant activity of isoxazole derivatives can be influenced by the substitution pattern on the phenyl ring. pharmahealthsciences.net For instance, the presence of a nitrated aromatic ring at the 5-position and a hydroxyl-substituted phenyl ring at the 3-position of the isoxazole core resulted in maximum protection against convulsions. pharmahealthsciences.net

Antimicrobial Research Applications

In addition to their CNS activities, derivatives of this compound have been investigated for their potential as antimicrobial agents.

Antibacterial Activity

The search for new antibacterial agents is crucial due to the rise of antibiotic resistance. Hydrazides, including those with an isoxazole core, are important precursors in the synthesis of compounds with potential antibacterial properties. lmaleidykla.ltlmaleidykla.lt

Studies on 4-nitro-3-phenylisoxazole derivatives have revealed promising antibacterial activity against plant pathogens like Xanthomonas oryzae (Xoo) and Xanthomonas axonopodis (Xac). nih.gov A number of these derivatives, specifically compounds 5o–5w , showed significantly better activity than the positive control, bismerthiazol, with inhibition rates over 90% at concentrations of 100 μg/mL and 50 μg/mL. nih.gov

Furthermore, preliminary evaluations of 1-(4-substituted phenyl)-5-oxopyrrolidine-3-carbohydrazide derivatives have identified potential candidates for addressing bacterial infections. lmaleidykla.ltlmaleidykla.lt

Antifungal Activity

Derivatives of this compound have been investigated for their potential as antifungal agents. For instance, a series of N'-phenylhydrazides were designed and synthesized, with some compounds demonstrating notable antifungal activity. researchgate.net One particular derivative, compound A11, was found to induce the production of free radicals and reactive oxygen species in fungi, leading to damage of their mycelial morphology. researchgate.net

In a study evaluating N'-phenylhydrazides, compound 3 showed a minimum inhibitory concentration (MIC) range of 0.0156-0.125 mg/mL against Candida albicans, Candida glabrata, and Candida tropicalis. researchgate.net Furthermore, compounds 4 and 5 from the same study exhibited potent antifungal activity against C. albicans with MIC values of 12.5 µM. researchgate.net

Another study focused on phenylthiazole derivatives containing an acylhydrazone moiety. Several of these compounds displayed excellent antifungal activities against various phytopathogenic fungi at a concentration of 25 μg/mL, including Magnaporthe oryzae and Colletotrichum camelliaet. mdpi.com Specifically, compounds E4, E10, E14, E17, E23, E26, and E27 showed an inhibition rate of more than 80% against M. oryzae. mdpi.com

Additionally, the development of novel pyridazine (B1198779) derivatives from mucochloric acid and benzene (B151609) has yielded compounds with good antifungal activities against G. zeae, F. oxysporum, and C. mandshurica in preliminary tests. nih.gov The rational design of phenylthiazole-based oxadiazole derivatives has also led to promising antifungal agents with potent activity against a wide range of fungal species, including resistant strains. nih.gov

Table 1: Antifungal Activity of this compound Derivatives

| Compound | Fungal Strain(s) | Activity | Reference |

|---|---|---|---|

| Compound 3 (N'-phenylhydrazide) | C. albicans, C. glabrata, C. tropicalis | MIC: 0.0156-0.125 mg/mL | researchgate.net |

| Compounds 4 and 5 (N'-phenylhydrazides) | C. albicans | MIC: 12.5 µM | researchgate.net |

| E4, E10, E14, E17, E23, E26, E27 (phenylthiazole acylhydrazones) | M. oryzae | >80% inhibition at 25 μg/mL | mdpi.com |

| Novel Pyridazine Derivatives | G. zeae, F. oxysporum, C. mandshurica | Good antifungal activity | nih.gov |

Antitubercular Activity against Mycobacterium tuberculosis Strains

Derivatives of this compound have shown promise as antitubercular agents. A study on phenylisoxazole isonicotinylhydrazone derivatives revealed that all synthesized compounds exhibited moderate bioactivity against the sensitive H37Rv strain of Mycobacterium tuberculosis, with MIC values ranging from 0.34 to 0.41 μM. researchgate.netulima.edu.pe This was more potent than the standard drug isoniazid (B1672263), which had an MIC of 0.91 μM. researchgate.netulima.edu.pe

In the same study, compounds 6 (with a 4'-OCH3 substitution) and 7 (with a 4'-CH3 substitution) were found to be about two times more cytotoxic against the resistant TB DM97 strain compared to isoniazid, with MIC values of 12.41 and 13.06 μM, respectively. researchgate.netulima.edu.pe

Further research into other carbohydrazide (B1668358) derivatives has also yielded positive results. A series of furan/thiophene carbohydrazides and carboxamides were synthesized and evaluated for their anti-TB activity. nih.gov Seven of these compounds showed an MIC value of less than 1 μg/mL against M. tuberculosis H37Rv and were found to be non-toxic. nih.gov Molecular docking studies suggested that these compounds may act by inhibiting the enoyl ACP reductase, similar to isoniazid. nih.gov

Additionally, N-substituted-phenylamino-5-methyl-1H-1,2,3-triazole-4-carbohydrazides have been synthesized, with some showing a promising antitubercular profile. nih.gov The N-acylhydrazone 8n was the most potent against the M. tuberculosis H37Rv strain, with an MIC of 2.5 μg/mL. nih.gov

Table 2: Antitubercular Activity of this compound and Related Derivatives

| Compound Series | M. tuberculosis Strain | Key Findings | Reference |

|---|---|---|---|

| Phenylisoxazole isonicotinylhydrazone derivatives | H37Rv (sensitive) | MIC = 0.34–0.41 μM | researchgate.netulima.edu.pe |

| Compound 6 (4'-OCH3) and 7 (4'-CH3) | TB DM97 (resistant) | MIC = 12.41 μM and 13.06 μM, respectively | researchgate.netulima.edu.pe |

| Furan/thiophene carbohydrazides | H37Rv | 7 compounds with MIC < 1 μg/mL | nih.gov |

| N-acylhydrazone 8n | H37Rv | MIC = 2.5 μg/mL | nih.gov |

Anticancer and Cytotoxicity Investigations in Various Cell Lines

The anticancer potential of this compound derivatives has been explored in several studies. For instance, a series of novel 2-phenyl-4-trifluoromethyl thiazole-5-carboxamide (B1230067) derivatives were synthesized and evaluated for their anticancer activity against A-549 (lung carcinoma), Bel7402 (hepatocellular carcinoma), and HCT-8 (ileocecal adenocarcinoma) cell lines. mdpi.com The highest activity was observed with a 4-chloro-2-methylphenyl amido substituted thiazole (B1198619) containing a 2-chlorophenyl group at the two-position of the heterocyclic ring, which achieved 48% activity against the tested cell lines. mdpi.com

In another study, a novel (E)-N′-((2-chloro-7-methoxyquinolin-3-yl)methylene)-3-(phenylthio)propanehydrazide scaffold and its derivatives were synthesized and evaluated for their anti-cancer activity against SH-SY5Y and Kelly neuroblastoma cell lines, as well as MDA-MB-231 and MCF-7 breast adenocarcinoma cell lines. nih.gov Analogues 19 and 22 significantly reduced the cell viability of neuroblastoma cancer cells with micromolar potency and showed significant selectivity over normal cells. nih.gov The quinoline (B57606) hydrazide 22 was also found to induce G1 cell cycle arrest and upregulate the p27kip1 cell cycle regulating protein. nih.gov

Furthermore, 5-aminopyrazole derivatives have been investigated for their anti-proliferative activities. mdpi.com These compounds were designed to interfere with inflammation, oxidative stress, and tumorigenesis, and some emerged as promising agents capable of suppressing the growth of specific cancer cell lines. mdpi.com

Anti-inflammatory Potential and Associated Mechanisms

Derivatives of this compound have demonstrated significant anti-inflammatory properties. One study investigated the anti-inflammatory activity of 3-(1-methoxy naphthalen-2-yl)-5-phenylisoxazole using a passive paw anaphylaxis model in rats and found it to be effective. iosrjournals.org

Research on 5-amino-3-methyl-4-isoxazolecarboxylic acid benzylamides, substituted in the phenyl ring, has shown that these compounds possess anti-proliferative and anti-inflammatory properties in vitro and in vivo in both mouse and human models, with no apparent toxicity to the cells. nih.gov The derivative 5-amino-3-methyl-N-(4-methylbenzyl)-4-isoxazolecarboxamide was identified as a particularly interesting compound with strong anti-proliferative and anti-inflammatory properties. nih.gov

Another study on 2-phenylquinoline-4-carboxamide (B4668241) derivatives, synthesized from 2-phenylquinoline-4-carbohydrazide, screened them for analgesic and anti-inflammatory activity. biomedres.info One of the derivatives, compound 5, which was linked to a nucleoside analogue, showed significant anti-inflammatory activity comparable to the reference drug diclofenac (B195802) sodium in animal models of inflammation. biomedres.info

The mechanism of anti-inflammatory action for some isoxazole derivatives is linked to the inhibition of cyclooxygenase (COX) enzymes. biomedres.info For example, 4,5-diarylisoxazol-3-carboxylic acids have been identified as potential leukotriene synthesis inhibitors, making them candidates for anti-inflammatory drugs. nih.gov

Immunomodulatory and Immunosuppressive Properties

Derivatives of this compound have been shown to possess both immunomodulatory and immunosuppressive properties. A study on N′-substituted derivatives of 5-amino-N,3-dimethyl-1,2-oxazole-4-carbohydrazide (MM1–MM10) found that they inhibited the phytohemagglutinin A (PHA)-induced proliferation of peripheral blood mononuclear cells (PBMCs) to varying degrees. mdpi.comresearchgate.net The compound 5-amino-N′-(2,4-dihydroxyphenyl)methylidene-N,3-dimethyl-1,2-oxazole-4-carbohydrazide (MM3) was selected for further investigation due to its low toxicity and strong antiproliferative activity. mdpi.comresearchgate.netnih.gov MM3 was also shown to inhibit lipopolysaccharide (LPS)-induced tumor necrosis factor (TNFα) production in human whole blood cell cultures. mdpi.comresearchgate.netnih.gov In Jurkat cells, MM3 induced a significant increase in the expression of caspases, Fas, and NF-κB1, suggesting that its immunosuppressive action may be due to a proapoptotic mechanism. mdpi.comresearchgate.netnih.gov

Other studies have also highlighted the immunomodulatory effects of isoxazole derivatives. For example, 5-amino-3-methyl-4-isoxazolecarboxylic acid hydrazide and its derivatives exhibited regulatory activity in lymphocyte proliferation tests. nih.gov Specifically, the hydrazide showed prevailing stimulatory activity, while its derivatives 01K and 06K showed inhibitory activity. nih.gov These effects were linked to the differential influence of the compounds on the expression of signaling proteins in Jurkat cells. nih.gov

Furthermore, derivatives of 5-amino-3-methyl-1,2-oxazole-4-carbohydrazide (B70380) have been observed to have immunoregulatory properties, with modulatory effects on T-cell subsets and B-cell levels in lymphoid organs, and they enhanced antibody production in mice. nih.gov

Other Enzyme Inhibition Studies (e.g., Xanthine (B1682287) Oxidase)

In addition to the biological activities mentioned above, derivatives of this compound have been investigated for their ability to inhibit other enzymes, such as xanthine oxidase. A study on 5-phenylisoxazole-3-carboxylic acid derivatives found that most of the synthesized compounds exhibited inhibitory potency against xanthine oxidase in the micromolar to submicromolar range. nih.gov The presence of a cyano group at the 3-position of the phenyl moiety was found to be a preferred substitution for potent inhibition. nih.gov A molecular modeling study of one of the compounds provided insights into its binding mode with xanthine oxidase, which could guide the design of new non-purine inhibitors. nih.gov

Another research group, building on previous work, developed 5-phenylisoxazole-3-carboxylic acid analogues and screened them for xanthine oxidase inhibitory potential. nih.gov One compound was found to be potent with an IC50 value of 0.36 μM, and it was noted that a cyano group at the meta position of the phenyl ring significantly improved activity compared to a nitro group. nih.gov

Other heterocyclic compounds containing the isoxazole core have also been studied as enzyme inhibitors. For example, a series of 5-(sulfamoyl)thien-2-yl 1,3-oxazoles displayed potent inhibition of human carbonic anhydrase (CA), particularly the hCA II isoform. nih.gov Additionally, 5-styryl-2-aminochalcone hybrids have been screened for their ability to inhibit α-glucosidase and α-amylase activities. mdpi.com

Structure Activity Relationship Sar Studies of Isoxazole Carbohydrazides

Impact of Substituents on Biological Potency and Selectivity

The nature and position of substituents on the phenyl and isoxazole (B147169) rings of 5-Phenylisoxazole-3-carbohydrazide derivatives play a critical role in determining their biological potency and selectivity against various targets, including microbial enzymes and cancer cells.

Antitubercular Activity

A study on a series of 5-(substituted-phenyl)isoxazole-3-carbaldehyde isonicotinylhydrazones, which are structurally analogous to this compound, revealed significant variations in their antitubercular activity against Mycobacterium tuberculosis H37Rv. The position and electronic properties of the substituent on the phenyl ring were found to be crucial.

For instance, compounds with electron-donating groups, such as methoxy (B1213986) (-OCH3) and methyl (-CH3) at the para-position (C4') of the phenyl ring, exhibited notable activity. researchgate.net Specifically, the 4'-methoxy derivative showed a minimum inhibitory concentration (MIC) of 12.41 μM, while the 4'-methyl derivative had a MIC of 13.06 μM. researchgate.net In contrast, halogen substitutions at various positions on the phenyl ring also conferred moderate bioactivity. researchgate.net For example, derivatives with chloro substituents at the ortho-, meta-, and para-positions displayed MIC values in the range of 0.34–0.41 μM, which was more potent than the reference drug isoniazid (B1672263) (MIC = 0.91 μM). researchgate.net

| Compound | Substituent (X) on Phenyl Ring | MIC (μM) against M. tuberculosis H37Rv researchgate.net |

|---|---|---|

| 5-(4'-Methoxyphenyl)isoxazole-3-carbaldehyde isonicotinylhydrazone | 4'-OCH3 | 12.41 |

| 5-(4'-Methylphenyl)isoxazole-3-carbaldehyde isonicotinylhydrazone | 4'-CH3 | 13.06 |

| 3-(2'-Chlorophenyl)isoxazole-5-carbaldehyde isonicotinylhydrazone | 2'-Cl | 0.34 - 0.41 |

| 3-(3'-Chlorophenyl)isoxazole-5-carbaldehyde isonicotinylhydrazone | 3'-Cl | 0.34 - 0.41 |

| 5-(4'-Chlorophenyl)isoxazole-3-carbaldehyde isonicotinylhydrazone | 4'-Cl | 0.34 - 0.41 |

| Isoniazid (Reference) | - | 0.91 |

Anticancer Activity

In the context of anticancer activity, substitutions on the isoxazole and phenyl moieties have been shown to significantly influence the cytotoxic effects of these compounds. For a series of 3-{4-(5-mercapto-1,3,4-oxadiazol-2-yl)phenylimino}-indolin-2-one derivatives, which share a core heterocyclic structure, the presence of electron-withdrawing halogen atoms at the C5 position of the indolinone ring resulted in the most potent anticancer activity against various cancer cell lines. nih.govnih.gov Specifically, 5-halo substituted compounds demonstrated IC50 values comparable to the known anticancer drug, Cisplatin. nih.govnih.gov

For a series of novel 2-phenyl-4-trifluoromethyl thiazole-5-carboxamide (B1230067) derivatives, the highest anticancer activity against the A-549 cell line was achieved with a 4-chloro-2-methylphenyl amido substituted thiazole (B1198619) containing a 2-chlorophenyl group at the 2-position of the heterocyclic ring. mdpi.com

| Compound Series | Key Structural Feature | Observed Anticancer Activity | Reference |

|---|---|---|---|

| 3-{4-(5-mercapto-1,3,4-oxadiazol-2-yl)phenylimino}-indolin-2-one derivatives | 5-halo substitution on indolinone ring | Most potent activity, comparable to Cisplatin. | nih.govnih.gov |

| 2-phenyl-4-trifluoromethyl thiazole-5-carboxamide derivatives | 4-chloro-2-methylphenyl amido and 2-chlorophenyl substitution | Highest activity against A-549 cells. | mdpi.com |

| Novel Isoxazole-Amide Analogues | 3-(4-chlorophenyl) and N-(4-fluorophenyl) substitution | Most potent against HeLa cells (IC50 = 18.62 μg/ml). | nih.gov |

| Novel Isoxazole-Amide Analogues | 3-(4-chlorophenyl) and N-phenyl substitution | Most active against Hep3B cells (IC50 ~ 23 μg/ml). | nih.gov |

Correlation between Structural Modifications and Pharmacological Attributes

Structural modifications of the isoxazole carbohydrazide (B1668358) scaffold have a direct impact on their pharmacological attributes, influencing not only their primary biological activity but also their selectivity and potential for off-target effects.

The introduction of a cyano group at the 3-position of the phenyl moiety in a series of 5-phenylisoxazole-3-carboxylic acid derivatives was found to be the preferred substitution pattern for potent xanthine (B1682287) oxidase inhibition. mdpi.com Transformation of this cyano group into a nitro group led to a general reduction in inhibitory potency, highlighting the sensitivity of the enzyme's active site to the electronic and steric properties of the substituent. mdpi.com

Furthermore, the hybridization of the isoxazole core with other heterocyclic rings has been explored as a strategy to enhance pharmacological properties. For instance, linking the isoxazole moiety to a benzimidazole (B57391) nucleus in 3,5-disubstituted isoxazoles has been investigated for anti-inflammatory activity. mdpi.com The nature of the substituent at the C3 position of the isoxazole ring was found to be critical, with electron-withdrawing groups like 4-fluorophenyl and 4-cyanophenyl resulting in excellent anti-inflammatory activity. mdpi.com

Design Principles for Optimizing Bioactivity and Reducing Toxicity

The development of isoxazole-based therapeutic agents is guided by several design principles aimed at maximizing their biological activity while minimizing toxicity. A key strategy involves molecular hybridization, which combines the isoxazole pharmacophore with other biologically active moieties to create hybrid molecules with potentially synergistic or improved therapeutic profiles. mdpi.com

Replacing a free carboxylic acid group, often associated with gastric irritation in nonsteroidal anti-inflammatory drugs (NSAIDs), with a 1,3,4-oxadiazole (B1194373) ring is a common strategy to improve the safety profile while retaining or even enhancing anti-inflammatory activity. mdpi.com This modification can lead to reduced ulcerogenic potential. mdpi.com

Quantitative Structure-Activity Relationship (QSAR) studies are instrumental in elucidating the physicochemical properties that govern the biological activity of isoxazole derivatives. mdpi.comnih.govresearchgate.net These computational models help in identifying key descriptors, such as electronic, steric, and hydrophobic parameters, that correlate with the observed activity. nih.govresearchgate.net This information guides the rational design of new analogs with optimized properties. For example, a QSAR study on a series of 3-(4'-methoxyphenyl)-5-substituted phenylisoxazoles identified a strong correlation between the predicted and observed anti-inflammatory activity, leading to the development of a predictive model for designing more potent and non-ulcerogenic compounds. nih.govresearchgate.net

Furthermore, incorporating the isoxazole nucleus into a molecule can lead to improved pharmacokinetic profiles, increased efficacy, and decreased toxicity. nih.gov The versatility of isoxazole chemistry allows for a wide range of structural modifications to fine-tune the pharmacological properties of the resulting compounds. nih.gov The goal is to design molecules that exhibit high affinity and selectivity for their intended biological target while having minimal interaction with other proteins, thereby reducing the likelihood of adverse effects.

Computational and Theoretical Investigations of 5 Phenylisoxazole 3 Carbohydrazide

Molecular Docking Studies for Ligand-Target Binding Interactions

Molecular docking is a computational technique that predicts the preferred orientation of a ligand when bound to a receptor, as well as the binding affinity. This method is crucial in drug discovery for identifying potential drug candidates and understanding their mechanism of action at a molecular level.

While specific molecular docking studies focusing solely on 5-Phenylisoxazole-3-carbohydrazide are not extensively detailed in the available research, studies on its close derivatives provide significant insights into the binding interactions of the phenylisoxazole scaffold. For instance, quinoxaline-isoxazole hybrids have been investigated as potential inhibitors of enzymes such as α-amylase and α-glucosidase, which are relevant targets in the management of diabetes. nih.gov

In one such study, a series of N-substituted-5-nitro-3-((3-phenylisoxazol-5-yl)methoxy)quinoxalin-2-amine derivatives were synthesized and docked against α-amylase and α-glucosidase. The results highlighted that the presence of the quinoxaline, isoxazole (B147169), and amide groups is essential for binding. nih.gov The binding energies and interactions of the most potent compounds were analyzed, revealing key amino acid residues involved in the interaction. For example, compound 5h (N-(4-chlorophenyl)-5-nitro-3-((3-phenylisoxazol-5-yl)methoxy)quinoxalin-2-amine) showed a high binding energy with α-amylase, while compound 5c (N-Ethyl-5-nitro-3-((3-phenylisoxazol-5-yl)methoxy)quinoxalin-2-amine) exhibited strong binding to α-glucosidase. nih.gov

Table 1: Molecular Docking Results of 5-Phenylisoxazole (B86612) Derivatives with α-Amylase and α-Glucosidase. nih.gov

| Compound | Target Enzyme | Binding Energy (kcal/mol) | Interacting Amino Acid Residues |

| 5h | α-Amylase | -8.9 ± 0.10 | ASP236, GLU203, HIS159 |

| 5i | α-Amylase | -8.8 ± 0.13 | ASP236, GLU203, HIS159 |

| 5c | α-Glucosidase | -9.0 ± 0.20 | LYS1460, TRP1749, ILE1514 |

| 5h | α-Glucosidase | -8.7 ± 0.15 | LYS1460, ILE1514, LYS1164 |

These studies demonstrate that the phenylisoxazole moiety can serve as a crucial pharmacophore that anchors the ligand within the active site of the target enzyme through various interactions, including hydrogen bonds and hydrophobic interactions. The hydrazide group in this compound could potentially form additional hydrogen bonds, further enhancing its binding affinity to various biological targets.

Enzyme Kinetic Studies for Elucidating Inhibition Mechanisms

Enzyme kinetic studies are essential for understanding how a compound inhibits an enzyme's activity. These studies can determine the type of inhibition (e.g., competitive, non-competitive, uncompetitive, or mixed) and quantify the inhibitor's potency, typically represented by the inhibition constant (Ki) or the half-maximal inhibitory concentration (IC50).

While specific enzyme kinetic data for this compound is limited in the public domain, research on structurally related isoxazole derivatives provides insights into their potential inhibitory mechanisms. For example, some isoxazole derivatives have been identified as inhibitors of enzymes like xanthine (B1682287) oxidase. pensoft.net

The general principles of enzyme inhibition can be described as follows:

Competitive inhibition: The inhibitor binds to the active site of the enzyme, preventing the substrate from binding. This increases the apparent Michaelis constant (Km) but does not affect the maximum velocity (Vmax).

Non-competitive inhibition: The inhibitor binds to an allosteric site on the enzyme, causing a conformational change that reduces the enzyme's catalytic efficiency. This decreases the Vmax but does not change the Km.

Uncompetitive inhibition: The inhibitor binds only to the enzyme-substrate complex. This decreases both the Vmax and the Km. youtube.com

Mixed inhibition: The inhibitor can bind to both the free enzyme and the enzyme-substrate complex, affecting both Km and Vmax.

In a study on 5-phenylisoxazole-3-carboxylic acid derivatives as xanthine oxidase inhibitors, several compounds showed significant inhibitory potency in the micromolar to submicromolar range. pensoft.net Although detailed kinetic parameters were not provided for all derivatives, the study underscores the potential of the 5-phenylisoxazole scaffold in designing potent enzyme inhibitors. For example, compound 11a from that study was identified as a potent inhibitor, and molecular modeling suggested its binding mode within the enzyme's active site. pensoft.net

The IC50 values for some phenylisoxazole quinoxalin-2-amine (B120755) hybrids against α-amylase and α-glucosidase have been reported, with compound 5h showing an IC50 of 16.4 ± 0.1 μM against α-amylase and 31.6 ± 0.4 μM against α-glucosidase. nih.gov

Quantum Chemical Parameters and Electronic Properties Analysis

Quantum chemical calculations, particularly using Density Functional Theory (DFT), are employed to investigate the electronic properties of molecules. These calculations provide valuable information about a molecule's reactivity, stability, and intermolecular interactions. Key parameters derived from these studies include the energies of the Highest Occupied Molecular Orbital (HOMO) and the Lowest Unoccupied Molecular Orbital (LUMO), the HOMO-LUMO energy gap, and the molecular electrostatic potential (MESP).

For derivatives of this compound, DFT calculations have been used to confirm their structural and electronic properties. nih.gov The HOMO represents the ability of a molecule to donate electrons, while the LUMO represents its ability to accept electrons. The energy gap between HOMO and LUMO is an indicator of the molecule's chemical reactivity and stability; a smaller gap suggests higher reactivity.

The MESP map provides a visual representation of the charge distribution on the molecule's surface, indicating regions that are electron-rich (nucleophilic) and electron-poor (electrophilic). This information is crucial for understanding how the molecule might interact with biological receptors.

Table 2: Illustrative Quantum Chemical Parameters for a Carbohydrazide (B1668358) Derivative. nih.gov

| Parameter | Value |

| Method | DFT/B3LYP/6-311++G(d,p) |

| Total Energy | -1426.94224532 a.u. |

| Dipole Moment | 4.6382 Debye |

| Heat Capacity | 106.731 Cal/mol/K |

| Entropy | 196.914 Cal/mol/K |

These theoretical calculations help in rationalizing the observed biological activities and in designing new compounds with improved properties.

Molecular Dynamics Simulations for Conformational Analysis and Binding Stability

Molecular dynamics (MD) simulations are a powerful computational tool used to study the dynamic behavior of molecules over time. For ligand-protein complexes, MD simulations can provide insights into the stability of the binding, conformational changes in both the ligand and the protein upon binding, and the key interactions that are maintained throughout the simulation.

MD simulations have been performed on derivatives of this compound to validate the results of molecular docking and to assess the stability of the predicted binding poses. For example, MD simulations of phenylisoxazole quinoxalin-2-amine hybrids complexed with α-glucosidase revealed that the key interactions observed in the docking studies were maintained for a significant portion of the simulation time. nih.gov

The stability of the complex is often evaluated by monitoring the root-mean-square deviation (RMSD) of the protein backbone and the ligand over the course of the simulation. A stable RMSD profile suggests that the complex has reached equilibrium and that the ligand is stably bound in the active site.

In a study of triazole benzene (B151609) sulfonamide derivatives, a 100 ns MD simulation was used to validate the stability of the top-ranked compound complexed with human carbonic anhydrase IX. The analysis of RMSD, root-mean-square fluctuation (RMSF), radius of gyration (RoG), and hydrogen bond interactions confirmed the stable binding of the designed inhibitor. nih.gov

Table 3: Parameters Analyzed in Molecular Dynamics Simulations.

| Parameter | Description | Significance |

| RMSD | Root-Mean-Square Deviation | Measures the average deviation of atomic positions from a reference structure, indicating the stability of the complex. |

| RMSF | Root-Mean-Square Fluctuation | Measures the fluctuation of individual residues, identifying flexible regions of the protein. |

| RoG | Radius of Gyration | Indicates the compactness of the protein structure during the simulation. |

| Hydrogen Bonds | Number and duration of hydrogen bonds | Highlights the key hydrogen bond interactions that contribute to binding stability. |

These simulations provide a more dynamic and realistic picture of the ligand-receptor interactions compared to the static view offered by molecular docking alone.

Quantitative Structure-Activity Relationship (QSAR) Modeling and Predictive Analytics

Quantitative Structure-Activity Relationship (QSAR) is a computational modeling method that aims to establish a mathematical relationship between the chemical structure of a series of compounds and their biological activity. By identifying the physicochemical properties or structural features that are critical for activity, QSAR models can be used to predict the activity of new, untested compounds.

While no specific QSAR models for this compound have been reported, the methodology has been applied to various classes of heterocyclic compounds, including those containing isoxazole and triazole rings. The development of a QSAR model typically involves the following steps:

Data Set Preparation: A set of compounds with known biological activities is collected.

Descriptor Calculation: A large number of molecular descriptors (e.g., electronic, steric, hydrophobic) are calculated for each compound.

Model Building: Statistical methods, such as multiple linear regression (MLR) or machine learning algorithms, are used to build a model that correlates the descriptors with the biological activity.

Model Validation: The predictive power of the model is assessed using internal and external validation techniques.

For example, 3D-QSAR studies on 1,2,4-triazole (B32235) bearing compounds as COX-2 inhibitors have been performed to create a pharmacophore model that distinguishes between active and inactive compounds. jmahs.com Similarly, QSAR models have been developed to predict the antioxidant potential of various chemical substances. youtube.com

Table 4: Key Statistical Parameters for QSAR Model Validation.

| Parameter | Description |

| R² (Coefficient of Determination) | Indicates the proportion of the variance in the dependent variable that is predictable from the independent variable(s). |

| Q² (Cross-validated R²) | A measure of the predictive ability of the model, determined through cross-validation. |

| r²_pred (External Validation R²) | A measure of the model's ability to predict the activity of an external test set of compounds. |

The application of QSAR modeling to a series of this compound derivatives could facilitate the design of new analogs with enhanced biological activity by identifying the key structural requirements for a particular therapeutic target.

Emerging Applications and Future Research Directions

Role as Versatile Building Blocks in Complex Organic Synthesis

The structure of 5-Phenylisoxazole-3-carbohydrazide, characterized by its reactive hydrazide moiety, renders it an exceptionally versatile building block in the synthesis of more complex molecules. chemimpex.com The hydrazide group can readily participate in a variety of chemical reactions, including the formation of hydrazones and various heterocyclic systems. chemimpex.comwho.int This reactivity is pivotal for medicinal and synthetic chemists aiming to construct novel molecular frameworks.

The isoxazole (B147169) core itself is a significant pharmacophore found in numerous biologically active compounds. By using this compound as a starting material, chemists can introduce this valuable moiety into larger, more intricate structures. Its utility is demonstrated in the synthesis of various heterocyclic compounds, such as pyrazoles and pyrimidines, which are central to many pharmaceutical and agrochemical products. The ability to serve as a key intermediate allows for the development of new derivatives with potentially enhanced biological activities. chemimpex.comnih.gov

Table 1: Synthetic Utility of this compound

| Reaction Type | Resulting Compound Class | Significance |

|---|---|---|

| Condensation with Carbonyls | Hydrazones | Precursors to various bioactive molecules who.int |

| Cyclocondensation | Pyrazoles, Pyrimidines, Triazoles | Core structures in pharmaceuticals and agrochemicals nih.govresearchgate.netrsc.org |

Potential in Advanced Materials Development, including Polymers and Coatings

The application of this compound is expanding beyond pharmaceuticals into the realm of materials science. chemimpex.com Its inherent stability and reactivity make it a promising candidate for integration into polymers and coatings. The development of advanced materials with tailored properties, such as improved durability and enhanced resistance to environmental degradation, is an area of active exploration. chemimpex.com

The incorporation of the isoxazole ring into polymer backbones can impart specific desirable characteristics. For instance, heterocyclic compounds are known to contribute to thermal stability and can influence the electronic properties of materials. The hydrazide group facilitates polymerization reactions, allowing for the creation of novel polymers with unique structural and functional attributes. Research is ongoing to explore how these materials could be used in specialized applications, including protective coatings and advanced composites. chemimpex.com

Applications in Agricultural Chemistry

In the field of agricultural chemistry, this compound serves as a key intermediate in the formulation of new agrochemicals. chemimpex.com The isoxazole scaffold is a component of various commercial pesticides and herbicides. By utilizing this carbohydrazide (B1668358) derivative, researchers can synthesize novel compounds aimed at providing effective and sustainable solutions for pest control. chemimpex.com

The goal is to develop agrochemicals that are not only potent against target pests and weeds but also exhibit minimal environmental impact. The structural versatility of this compound allows for the systematic modification of its derivatives to optimize for efficacy and biodegradability. This supports the broader objective of sustainable agriculture by reducing reliance on more persistent and ecologically harmful chemicals. chemimpex.com

Utility as Reagents in Advanced Analytical Chemistry Methodologies

The chemical properties of this compound also lend themselves to applications in analytical chemistry. chemimpex.com It can be employed as a reagent in various analytical methods for the detection and quantification of specific substances. chemimpex.comchemimpex.com The hydrazide functional group can react selectively with certain analytes, such as aldehydes and ketones, to form stable derivatives that can be easily detected and measured using techniques like chromatography or spectroscopy. who.int This derivatization can enhance the sensitivity and selectivity of analytical procedures, enabling researchers to obtain more accurate and reliable data. chemimpex.com

Development of Multi-targeted Therapies and Personalized Medicine Approaches

The isoxazole nucleus is a well-established pharmacophore, and derivatives of this compound are being investigated for their potential in developing multi-targeted therapies. A study on phenylisoxazole isonicotinylhydrazone derivatives, which can be synthesized from precursors like this compound, has shown promising antitubercular activity. researchgate.net These compounds have demonstrated efficacy against both sensitive and resistant strains of Mycobacterium tuberculosis, suggesting they may act on multiple biological targets or through novel mechanisms of action. researchgate.net

For instance, certain synthesized derivatives exhibited moderate bioactivity against the sensitive H37Rv strain and significant cytotoxicity against a resistant strain, highlighting their potential to combat drug resistance. researchgate.net The ability to fine-tune the chemical structure by modifying the phenylisoxazole core allows for the optimization of activity against various biological targets. This is a key principle in the development of personalized medicine, where treatments can be tailored to the specific molecular profile of a patient's disease. The compound also shows potential as an inhibitor of tyrosine phosphatases, with possible neuroprotective effects in models of Parkinson's and Alzheimer's diseases. cymitquimica.com

Table 2: Investigated Biological Activities of Phenylisoxazole Derivatives

| Derivative Class | Biological Target/Activity | Research Finding | Citation |

|---|---|---|---|

| Phenylisoxazole Isonicotinylhydrazones | Mycobacterium tuberculosis | Moderate to high activity against sensitive and resistant strains. | researchgate.net |

| 5-Phenylisoxazole-3-carboxylic acid derivatives | Xanthine (B1682287) Oxidase Inhibition | Potency in the micromolar/submicromolar range. | nih.gov |

Future Prospects in Drug Discovery and Chemical Innovation

The future for this compound in drug discovery and chemical innovation appears bright. Its role as a versatile scaffold allows for the creation of large libraries of compounds for high-throughput screening, accelerating the discovery of new drug candidates. chemimpex.com The ongoing exploration of its derivatives against a wide range of diseases, including infectious diseases and cancer, underscores its therapeutic potential. researchgate.net

Future research will likely focus on several key areas:

Rational Drug Design: Utilizing computational modeling to design and synthesize derivatives with enhanced specificity and potency for particular biological targets. nih.govnih.gov

Mechanism of Action Studies: Elucidating the precise molecular mechanisms by which its derivatives exert their biological effects to guide further development. researchgate.net

Expansion into New Therapeutic Areas: Investigating the potential of these compounds for treating a broader spectrum of diseases, driven by initial findings in areas like neuroprotection and enzyme inhibition. cymitquimica.comresearchgate.net

Green Chemistry Approaches: Developing more environmentally friendly and efficient synthetic routes to this compound and its derivatives.

As our understanding of molecular biology and disease pathways deepens, the ability to create customized molecules will become increasingly important. This compound stands out as a valuable tool for chemists and pharmacologists, poised to contribute to significant innovations in medicine and materials science for years to come. chemimpex.comnih.gov

Q & A

What are the standard synthetic routes for 5-Phenylisoxazole-3-carbohydrazide, and what critical parameters influence yield?

The synthesis of this compound typically involves the reaction of methyl 5-phenylisoxazole-3-carboxylate with hydrazine hydrate in refluxing methanol for 3–5 hours . Key parameters affecting yield include:

- Reagent stoichiometry : A 1:1 molar ratio of ester to hydrazine hydrate optimizes conversion.

- Reaction time : Prolonged reflux (>5 hours) may lead to side reactions, reducing purity.

- Solvent choice : Methanol is preferred due to its polarity and boiling point (65°C), which facilitates controlled reflux.

Post-synthesis, purification via recrystallization (e.g., acetonitrile) and characterization by 1H NMR (δ 2.23 ppm for CH3 groups) and elemental analysis (C: 69.9%, H: 5.4%, N: 13.2%) are critical .

How can researchers resolve contradictions in crystallographic data during structural elucidation of derivatives?

Crystallographic discrepancies, such as twinning or low-resolution data, can be addressed using SHELXL for refinement. Strategies include:

- High-resolution data : Use synchrotron radiation to improve data quality (e.g., resolving disordered phenyl rings) .

- Twinning detection : Employ the Hooft parameter in SHELXL to identify and model twinned crystals .

- Cross-validation : Validate refined structures with spectroscopic data (e.g., NMR coupling constants matching predicted dihedral angles) .

What strategies are effective in analyzing structure-activity relationships (SAR) for MAO-B inhibition?

For SAR studies on MAO-B inhibitors derived from this compound:

- Substituent effects : Electron-donating groups (EDGs) like methoxy at the phenyl ring’s meta/para positions enhance activity (e.g., IC50 = 0.0059 μM for methoxy derivatives) .

- Enzyme kinetics : Perform Lineweaver-Burk plots to confirm competitive inhibition (e.g., Ki values < 1 μM) .

- Computational docking : Use AutoDock Vina to model interactions near the FAD cofactor, prioritizing hydrogen bonds with Tyr-398 and hydrophobic contacts with Ile-199 .

Which spectroscopic techniques are essential for characterizing this compound?

Key techniques include:

- 1H/13C NMR : Confirm hydrazide formation (N–H peaks at δ 8.5–9.5 ppm) and phenyl ring integrity (aromatic protons at δ 7.2–7.8 ppm) .

- Mass spectrometry (MS) : Validate molecular ion peaks (e.g., [M+H]+ at m/z 216.1) and fragmentation patterns .

- Thin-layer chromatography (TLC) : Monitor reaction progress using silica gel plates (Rf ≈ 0.5 in ethyl acetate/hexane) .

How to optimize the synthesis of Schiff base derivatives for enhanced biological activity?

To synthesize bioactive Schiff bases (e.g., N′-benzylidene derivatives):

- Reaction conditions : Reflux this compound with substituted benzaldehydes (1:1 molar ratio) in methanol for 3–4 hours .

- Substituent selection : Prioritize aldehydes with EDGs (e.g., 4-hydroxybenzaldehyde) to improve solubility and target binding .

- Purification : Recrystallize from acetonitrile to achieve >95% purity, confirmed by HPLC (C18 column, 254 nm) .

What advanced methodologies are used to study metal coordination complexes of this compound?

For dinuclear copper(II) complexes:

- Synthetic protocol : React this compound with Cu(NO3)2·3H2O in methanol/acetonitrile (1:2 v/v) under nitrogen .

- Characterization :

- ICP-OES : Confirm Cu content (e.g., 11.2% w/w) .

- Thermogravimetric analysis (TGA) : Assess thermal stability (decomposition onset >200°C) .

- Biological assays : Test antiproliferative activity via MTT assays (e.g., IC50 = 12.5 μM against HeLa cells) .

How to address low yields in multi-step syntheses of functionalized derivatives?

Common pitfalls and solutions:

- Intermediate stability : Protect reactive groups (e.g., hydrazide) with Boc or Fmoc groups during pyrazole ring formation .

- Side reactions : Use anhydrous solvents (e.g., DCM) and inert atmospheres to prevent hydrolysis .

- Catalyst optimization : Employ p-TsOH (0.1 eq.) for acid-catalyzed cyclization steps, improving yields to >80% .

What computational tools predict the pharmacokinetic profile of derivatives?

For ADME prediction:

- SwissADME : Evaluate Lipinski’s rule compliance (e.g., logP < 5, MW < 500 Da) .

- Molinspiration : Calculate topological polar surface area (TPSA ≈ 90 Ų) to predict blood-brain barrier penetration .

- Molecular dynamics (MD) : Simulate plasma protein binding (e.g., >90% binding to albumin) using GROMACS .

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten

Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.